N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Description
N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities. This compound is part of a broader class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have been studied for their anticonvulsant properties .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-9-5-6-16(14-18)20-19(23)15-21-10-12-22(13-11-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVRHQIPSAMLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where reagents like sodium hydroxide or potassium carbonate are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide has been extensively studied for its anticonvulsant activity. Research has shown that this compound and its derivatives can bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding activity makes it a potential candidate for the treatment of epilepsy and other neurological disorders.
In addition to its anticonvulsant properties, the compound has been investigated for its potential use in treating other conditions such as anxiety and depression. Its ability to interact with various neurotransmitter systems in the brain suggests that it may have broader applications in the field of neuropharmacology.
Mechanism of Action
The primary mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with neuronal voltage-sensitive sodium channels. By binding to these channels, the compound can modulate their activity, thereby reducing the excitability of neurons and preventing the occurrence of seizures . This mechanism is similar to that of other anticonvulsant drugs, which also target sodium channels to exert their effects.
Comparison with Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is part of a larger class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Similar compounds in this class include:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has been studied for its anticonvulsant activity and shares a similar mechanism of action.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties, this compound has shown potential as a pain reliever.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: This derivative has demonstrated good analgesic activity, comparable to or superior to paracetamol.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other derivatives in the same class.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
